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Compound of Interest

3-Cyano-4-fluorophenylboronic
Compound Name: d
aci

Cat. No.: B1349906

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylboronic acid (CAS Number: 214210-21-6) is a valuable building
block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as
the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring both an electron-
withdrawing cyano group and a fluorine atom, imparts specific reactivity and properties that are
of great interest in the development of pharmaceuticals and advanced materials.[1] A thorough
understanding of its structural and electronic properties through spectral analysis is crucial for
its effective application.

This technical guide provides a comprehensive overview of the expected spectral data for 3-
Cyano-4-fluorophenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). While extensive searches for specific
experimental data for this compound have not yielded publicly available spectra, this guide
outlines the expected spectral characteristics based on its structure and provides detailed
experimental protocols for obtaining such data.

Compound Information
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Value

Chemical Name

3-Cyano-4-fluorophenylboronic acid

Synonyms 2-Fluoro-5-boronobenzonitrile
CAS Number 214210-21-6
Molecular Formula C7HsBFNO:2
Molecular Weight 164.93 g/mol

Monoisotopic Mass

165.0397367 Da

Spectral Data (Expected)

The following tables summarize the expected spectral data for 3-Cyano-4-

fluorophenylboronic acid based on its chemical structure and known spectral data of similar

compounds.

Table 1: Expected *H NMR Data

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons (Ar-
~82-78 m 3H
H)
Boronic acid protons
~85-75 brs 2H

(B(OH)2)

Note: The aromatic region will likely show complex multiplets due to proton-proton and proton-

fluorine couplings.

Table 2: Expected **C NMR Data
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Chemical Shift (ppm) Assignment

~ 165 - 160 C-F (with large 1JCF coupling)

~140-110 Aromatic carbons (Ar-C)

~120- 115 Cyano carbon (C=N)

~135-125 Carbon attached to boron (C-B, often broad)

Table 3: Expected *°F NMR Data

Chemical Shift (ppm) Multiplicity Assignment

~-110to -130 m Ar-F

Note: The chemical shift is referenced to an external standard, and the multiplicity will be due to
coupling with neighboring aromatic protons.

Table 4: Expected B NMR Data

Chemical Shift (ppm) Assignment

~30-25 Trigonal boronic acid (sp?)

Note: The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.

Table 5: Expected IR Data
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Wavenumber (cm~?) Intensity Assignment

~ 3400 - 3200 Broad, s O-H stretch (from B(OH)z2)
~ 2240 - 2220 m C=N stretch (nitrile)

~ 1610 - 1580 m C=C stretch (aromatic ring)
~ 1350 - 1300 S B-O stretch

~ 1250 - 1150 S C-F stretch

~ 1100 - 1000 m In-plane C-H bending

Out-of-plane C-H bending and
B-O-H deformation

~900 - 700 S

Table 6: Expected Mass Spectrometry Data

m/z Value Interpretation

165.04 [M]*, Molecular ion peak corresponding to the
' exact mass of C7HsBFNO:-.

Loss of H20, OH, B(OH)z, and other fragments

Other fragments o ] )
characteristic of phenylboronic acids.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data for
3-Cyano-4-fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
e Accurately weigh approximately 5-10 mg of 3-Cyano-4-fluorophenylboronic acid.

¢ Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-des, CDCls, or Methanol-da)
in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form
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boroxines (anhydrides) in aprotic, non-coordinating solvents, which can complicate the
spectra. DMSO-ds is often a good choice for boronic acids.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrumentation and Data Acquisition:

* 'H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling.
Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

e 19F NMR: Acquire the spectrum using a fluorine-capable probe. The spectral width should be
set to encompass the expected chemical shift range for aryl fluorides. Proton decoupling is
often employed to simplify the spectrum.

e 1B NMR: Acquire the spectrum using a broadband probe tuned to the 1B frequency. A wider
spectral width is necessary due to the large chemical shift range of boron. Quartz NMR
tubes are recommended to avoid background signals from borosilicate glass tubes.

Infrared (IR) Spectroscopy

1. Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample
and the crystal. This is often the simplest and quickest method.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

2. Instrumentation and Data Acquisition:

e Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Record the spectrum over the mid-IR range (typically 4000-400 cm1).

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before
acquiring the sample spectrum.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a
mixture with water) at a low concentration (e.g., 1 mg/mL).

Further dilute the stock solution as needed for the specific ionization technique.

. Instrumentation and Data Acquisition:

lonization Method: Electrospray ionization (ESI) is a common and suitable method for this
type of molecule. Atmospheric pressure chemical ionization (APCI) could also be used.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
is recommended to obtain accurate mass measurements and determine the elemental
composition of the molecular ion and its fragments.

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to
observe the molecular ion ([M+H]* or [M-H]~) and any adducts. For structural elucidation,
tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and
analyze the resulting daughter ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a

chemical compound like 3-Cyano-4-fluorophenylboronic acid.
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A generalized workflow for the spectral characterization of a chemical compound.

Disclaimer

Despite a comprehensive search of scientific literature, patent databases, and chemical
supplier information, no specific experimental NMR, IR, or MS spectral data for 3-Cyano-4-
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fluorophenylboronic acid (CAS 214210-21-6) was found to be publicly available at the time of
this report. The data presented herein is based on theoretical expectations and data from
analogous compounds. Researchers are advised to acquire experimental data for their specific
samples for accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nbinno.com [nbinno.com]

 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3-Cyano-4-
fluorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349906#spectral-data-for-3-cyano-4-
fluorophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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